Mogroside III - 130567-83-8

Mogroside III

Catalog Number: EVT-361991
CAS Number: 130567-83-8
Molecular Formula: C48H82O19
Molecular Weight: 963.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mogroside III is a cucurbitane-type triterpenoid triglycoside found in the fruits of Siraitia grosvenorii Swingle, commonly known as Luo Han Guo or monk fruit. [, , , , ] This plant, belonging to the Cucurbitaceae family, has a history of use in traditional Chinese medicine. [, ] Mogroside III is one of the primary sweet components of the fruit, although its sweetness is considered less intense compared to other mogrosides like Siamenoside I. [, ]

Mogroside III acts as a precursor for the synthesis of other mogrosides, particularly the sweeter varieties like Mogroside V. [, ] This conversion process, often facilitated by enzymes like glycosyltransferases, is crucial for enhancing the sweetness and overall quality of monk fruit. []

Mogroside V

    Compound Description: Mogroside V is a cucurbitane-type triterpenoid penta-glycoside found in the fruit of Siraitia grosvenorii (monk fruit). It is known for its intense sweetness and potential health benefits, such as anti-hyperglycemic effects. [, , , ]

    Relevance: Mogroside V is a structurally related compound to Mogroside III, differing in the number of glucose units attached to the mogrol aglycone. Mogroside V is a precursor to Mogroside III in the biosynthetic pathway, and can be converted to Mogroside III through enzymatic hydrolysis by β-glucosidases. [, , , ]

Mogroside IIE

    Compound Description: Mogroside IIE is another cucurbitane triterpene glycoside found in Siraitia grosvenorii fruit. Unlike Mogroside V and Mogroside III, it is tasteless. [, , , ]

    Relevance: Mogroside IIE serves as a precursor to both Mogroside III and Mogroside V in the biosynthetic pathway within Siraitia grosvenorii fruits. It can be converted to these sweeter mogrosides through glycosylation reactions. [, , ]

Mogroside II(A1)

    Compound Description: Mogroside II(A1) is a secondary glycoside formed during the biotransformation of Mogroside III by human intestinal bacteria. It is an intermediate compound in the deglycosylation pathway of Mogroside III. []

    Relevance: Mogroside II(A1) is a direct metabolite of Mogroside III, formed by the removal of a glucosyl group. This highlights the role of gut microbiota in modifying the structure and potentially the bioavailability of Mogroside III. []

Mogrol

    Compound Description: Mogrol is the aglycone of Mogroside III, meaning it is the core structure without any sugar units attached. It can be obtained from Mogroside III through enzymatic hydrolysis. [, ]

    Relevance: Mogrol represents the base structure of Mogroside III and other related mogrosides. Understanding its structure and properties is crucial for comprehending the structure-activity relationships of these compounds. [, ]

Siamenoside I

    Compound Description: Siamenoside I is a cucurbitane glycoside found in Siraitia grosvenorii fruits. It is known for being even sweeter than Mogroside V. [, ]

    Relevance: Siamenoside I shares a similar biosynthetic pathway with Mogroside III and is often found alongside it in the fruit. This highlights the diversity of cucurbitane glycosides present in Siraitia grosvenorii. [, ]

11-Oxomogroside III

    Compound Description: 11-Oxomogroside III is a cucurbitane glycoside similar in structure to Mogroside III but with an oxo group at the C-11 position of the mogrol aglycone. []

    Relevance: The presence of 11-Oxomogroside III, alongside Mogroside III, demonstrates the structural variations possible within this class of compounds found within Siraitia grosvenorii. []

Mogroside III E

    Compound Description: Mogroside III E is a triglucoside derivative of Mogroside V, possessing potential antidiabetic properties. It can be produced from Mogroside V through biotransformation by specific microorganisms. [, ]

    Relevance: While structurally similar to Mogroside III, Mogroside III E is formed through a different deglycosylation pattern of Mogroside V, demonstrating the possibility of generating diverse mogroside derivatives with potentially distinct bioactivities. [, ]

11-deoxymogroside III

    Compound Description: 11-deoxymogroside III is a cucurbitane glycoside closely related to Mogroside III but lacking the oxygen atom at the C-11 position of the mogrol aglycone. [, ]

    Relevance: The discovery of 11-deoxymogroside III further emphasizes the structural diversity among mogrosides, even with minor modifications to the core structure. [, ]

Source

Mogroside III is primarily sourced from the monk fruit, which is native to southern China and has been used in traditional medicine for centuries. The fruit is processed to extract mogrosides, with Mogroside III A1 being one of the most studied variants due to its significant sweetness and biological activities.

Classification

Mogroside III A1 is classified as a triterpene glycoside. It is one of several mogrosides identified in monk fruit, including Mogroside V and Mogroside IV. The classification is based on its chemical structure, which includes a triterpene backbone and multiple sugar units.

Synthesis Analysis

Methods

The synthesis of Mogroside III A1 can be achieved through both extraction from natural sources and synthetic methods. The extraction process involves:

  1. Harvesting Monk Fruit: The fruits are collected when ripe.
  2. Extraction: The fruits are processed using solvents like ethanol or water to dissolve the mogrosides.
  3. Purification: Techniques such as chromatography are employed to isolate Mogroside III A1 from other compounds.

In addition to natural extraction, biotransformation methods using enzymes have been developed to synthesize mogrosides from simpler precursors like mogrol. Enzymatic pathways involving glycosyltransferases play a crucial role in converting mogrol into various mogrosides, including Mogroside III A1 .

Technical Details

The enzymatic synthesis often utilizes uridine-5'-diphospho (UDP)-dependent glycosyltransferases for glycosylation reactions. For instance, researchers have identified specific enzymes that facilitate the conversion of mogrol into different glycosylated forms, enhancing yield and specificity .

Molecular Structure Analysis

Structure

Mogroside III A1 features a complex molecular structure characterized by a triterpene core (mogrol) with multiple glucose units attached through β-linkages. Its molecular formula is C48H82O19C_{48}H_{82}O_{19}, indicating it contains 48 carbon atoms, 82 hydrogen atoms, and 19 oxygen atoms.

Data

  • Molecular Weight: Approximately 962.545 g/mol
  • Chemical Structure: The structure consists of a central mogrol unit with various glucose moieties that influence its sweetness and solubility properties .
Chemical Reactions Analysis

Reactions

Mogroside III A1 participates in several chemical reactions typical of glycosides:

  1. Oxidation: Can be oxidized using agents like potassium permanganate.
  2. Reduction: Reducing agents such as sodium borohydride can convert certain functional groups.
  3. Hydrolysis: Enzymatic hydrolysis using cellulase can break down glycosidic bonds.

Technical Details

These reactions can lead to the formation of other mogrosides or degradation products depending on the conditions applied (e.g., temperature, pH). Hydrolysis is particularly significant in the context of digestion and bioavailability of mogrosides when consumed .

Mechanism of Action

Process

Mogroside III A1 exerts its biological effects primarily through interaction with various biochemical pathways:

  • Antioxidant Activity: It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
  • Antidiabetic Effects: It modulates glucose metabolism by influencing insulin signaling pathways.
  • Anticancer Properties: It may inhibit cell proliferation by affecting cell cycle regulation and apoptosis pathways .

Data

Research indicates that Mogroside III A1 can significantly reduce oxidative stress markers and improve metabolic profiles in diabetic models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and alcohol, which aids in its extraction and formulation in products.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.
  • Sweetness Intensity: Approximately 300 times sweeter than sucrose, making it an attractive natural sweetener .
Applications

Scientific Uses

Mogroside III A1 has several applications in both food science and pharmacology:

  • Natural Sweetener: Used as a zero-calorie sweetener in various food products due to its high sweetness intensity without contributing calories.
  • Health Supplements: Investigated for its potential health benefits, including antioxidant and anti-inflammatory effects.
  • Pharmaceutical Applications: Explored for potential therapeutic uses in managing diabetes and cancer due to its biological activities .
Introduction to Mogroside III

Chemical Classification and Structural Characteristics

Mogroside III (CAS No. 130567-83-8) belongs to the triterpenoid saponin class, specifically categorized as a cucurbitane glycoside. Its molecular formula is C₄₈H₈₂O₁₉, with a molecular weight of 963.15 g/mol [4] [8]. Structurally, it features a mogrol aglycone backbone (cucurbitane skeleton) conjugated with three glucose units via β-glycosidic linkages. The hydroxyl groups at positions C3 and C24 of mogrol are typically glycosylated, though with fewer sugar moieties compared to sweeter analogs like mogroside V (five glucose units) [2] [9]. This structural simplicity contributes to its reduced sweetness intensity and distinct bioactivity profile. Notably, mogroside III’s bitterness or tastelessness, as observed in sensory studies, correlates directly with its lower glycosylation degree [5].

Table 1: Structural Attributes of Mogroside III

PropertyDescription
Chemical ClassCucurbitane-type triterpenoid glycoside
Molecular FormulaC₄₈H₈₂O₁₉
Molecular Weight963.15 g/mol
Glycosylation PatternMogrol aglycone + 3 glucose units (typically at C3 and C24 positions)
Key Functional GroupsHydroxyl groups, ether linkages (glycosidic bonds), tetracyclic triterpenoid core
SolubilitySoluble in DMSO (100 mg/mL) and water; insoluble in non-polar solvents
CAS Registry Number130567-83-8

Natural Sources and Biosynthesis in Siraitia grosvenorii

Mogroside III occurs natively in the fruits of Siraitia grosvenorii, a perennial vine endemic to subtropical regions of Southern China (notably Guangxi, Guizhou, and Hunan provinces) [3] [6]. Within the fruit, mogroside III functions as a key biosynthetic intermediate in the mogroside pathway rather than an end-product. Its accumulation peaks during the early developmental stages (50 days after flowering, DAF) and declines as fruit matures, paralleling the rise of highly glycosylated mogrosides like mogroside V [5].

Biosynthetically, mogroside III derives from cucurbitadienol, the cyclized product of 2,3-oxidosqualene. The pathway involves:

  • Oxidation: Cytochrome P450 enzymes (CYP450s) catalyze hydroxylation of cucurbitadienol.
  • Glycosylation: UDP-glucosyltransferases (UGTs) sequentially attach glucose units to form mogroside III from mogrol [5] [9].Transcriptomic analyses of S. grosvenorii fruit have identified candidate CYP450s and UGTs (e.g., CYP87D18 and UGT74AC1) specifically upregulated during mogroside III synthesis [5]. Enzymatic studies confirm that β-glucosidases from microorganisms like Ganoderma lucidum can further biotransform mogroside V into mogroside III via deglycosylation—a process leveraged industrially to enrich this compound [2].

Table 2: Biosynthetic Progression from Mogrol to Mogroside III and Beyond

PrecursorEnzymatic ModificationProductBiological Role
MogrolGlucosylation at C3Mogroside IA1Early intermediate
Mogroside IA1Additional glucosylation at C24Mogroside IIEPathway branch point
Mogroside IIEHydroxylation + glucosylationMogroside IIICentral intermediate; low sweetness
Mogroside IIIFurther glucosylationMogroside VFinal sweet product (250× sucrose)

Historical Context and Traditional Applications

The discovery of mogroside III is intertwined with the broader investigation of Siraitia grosvenorii’s sweet principles. Initial phytochemical studies in the 1970s–1980s by researchers like Takemoto isolated and structurally characterized mogrosides III, IV, and V from monk fruit [7] [8]. While mogroside V was recognized early for its intense sweetness, mogroside III was identified as a non-sweet or bitter-tasting component [5].

Traditionally, crude extracts containing mogroside III have been used in Chinese medicine for centuries. Luohanguo (monk fruit) is documented in pharmacopeias like "Chong Xiu Lin Gui Xian Zhi" (Qing Dynasty) for treating lung congestion, coughs, and sore throats [6] [8]. Though not isolated historically, mogroside III contributed to these effects synergistically within whole-fruit preparations. Modern pharmacological studies later revealed its standalone bioactivities—including anti-inflammatory (via NO inhibition) and antifibrotic effects—validating some traditional uses [8]. The compound’s industrial significance emerged more recently, driven by demand for natural sweeteners and recognition of mogroside III’s role as a biotechnological precursor to sweeter mogrosides [2] [3].

Properties

CAS Number

130567-83-8

Product Name

Mogroside III

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

InChI

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1

InChI Key

KYVIPFHNYCKOMQ-YMRJDYICSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C

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